molecular formula C22H15FN6O B2973381 6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923202-01-1

6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2973381
CAS No.: 923202-01-1
M. Wt: 398.401
InChI Key: RUFASFSNAVDXJN-UHFFFAOYSA-N
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Description

The compound 6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused chromeno-tetrazolo-pyrimidine scaffold. Its structure includes a 3-fluorophenyl group at position 6 and a pyridin-3-yl moiety at position 7, which contribute to its electronic and steric properties.

Properties

IUPAC Name

9-(3-fluorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN6O/c23-15-7-3-5-13(11-15)21-18-19(16-8-1-2-9-17(16)30-21)25-22-26-27-28-29(22)20(18)14-6-4-10-24-12-14/h1-12,20-21H,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFASFSNAVDXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(N4C(=NN=N4)N3)C5=CN=CC=C5)C(O2)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a member of a class of heterocyclic compounds that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H15FN6OC_{22}H_{15}FN_6O with a molecular weight of 398.4 g/mol. The structure features a chromeno-tetrazolo-pyrimidine framework, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC22H15FN6O
Molecular Weight398.4 g/mol
CAS Number923146-91-2

Antitumor Activity

Recent studies have indicated that derivatives of the tetrazolo[1,5-a]pyrimidine scaffold exhibit promising antitumor properties. For example, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines, including human liver carcinoma (HEPG2) and breast carcinoma (MCF-7). The IC50 values for these compounds range significantly, indicating varying degrees of potency.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of related compounds, the following IC50 values were reported:

CompoundCell LineIC50 (µM)
Compound AHEPG22.70
Compound BMCF-75.50
Compound CHEPG26.90

These findings suggest that the compound may possess similar or enhanced antitumor activities compared to its analogs.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of tetrazolo derivatives. In experimental models, certain derivatives demonstrated activity comparable to established anti-inflammatory drugs like indomethacin. Such compounds inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation.

The biological activity of 6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in tumor progression.
  • Receptor Modulation : It may interact with various receptors (e.g., muscarinic receptors), influencing signaling pathways that regulate cell proliferation and survival.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Antimicrobial Activity

In addition to its anticancer properties, some studies have indicated that tetrazolo derivatives exhibit antimicrobial activities against a range of pathogens. This broad-spectrum efficacy highlights the potential for developing new therapeutic agents based on this chemical scaffold.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The activity and physicochemical properties of tetrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent groups. Below is a comparative analysis of Compound A with its analogs:

Compound Name Substituents (Position 6/7) Molecular Formula Molecular Weight Key Features/Activities References
Compound A 3-Fluorophenyl / Pyridin-3-yl C₂₃H₁₆FN₇O 441.42 Enhanced electronegativity due to fluorine; potential kinase inhibition
6-(4-Chlorophenyl)-7-(pyridin-3-yl) analog 4-Chlorophenyl / Pyridin-3-yl C₂₃H₁₆ClN₇O 457.87 Moderate antimicrobial activity; chlorine enhances lipophilicity
6-(4-Methoxyphenyl)-7-(pyridin-3-yl) analog 4-Methoxyphenyl / Pyridin-3-yl C₂₄H₁₉N₇O₂ 461.45 Methoxy group improves solubility; reduced metabolic stability
7-(3',4',5'-Trimethoxyphenyl) triazolopyrimidine Trimethoxyphenyl / - C₂₄H₂₃N₇O₃ 481.48 Tubulin polymerization inhibition; anticancer activity
Key Observations:

Lipophilicity : Chlorine (as in 4-chlorophenyl analogs) increases lipophilicity but may reduce aqueous solubility compared to methoxy-substituted derivatives .

Tautomerism : The tetrazolo[1,5-a]pyrimidine core in Compound A exhibits azide-tetrazole equilibrium, influencing reactivity and stability in solvents like DMSO .

Pharmacological Potential

  • Antimicrobial Activity : Analogs with halogenated aryl groups (e.g., 4-chlorophenyl) show moderate activity against pathogens like Fusarium graminearum .

Q & A

Q. What synthetic methodologies are effective for constructing the chromeno-tetrazolo-pyrimidine scaffold?

Methodological Answer: Multi-component reactions (MCRs) are widely used for fused heterocycles. For example, and describe regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines via condensation of aldehydes with amines and heterocyclic precursors under reflux conditions. Adapting this, the target compound may require sequential cyclization:

  • Step 1: Condensation of 3-fluorobenzaldehyde with a pyridinyl-substituted amine to form the chromeno core.
  • Step 2: Tetrazole ring formation via [3+2] cycloaddition using sodium azide and a nitrile source .
  • Step 3: Pyrimidine ring closure under acidic or basic conditions, as in , which uses DMF and triethylamine for similar systems.

Key Parameters: Reaction temperature (80–120°C), solvent polarity (DMF or ethanol), and catalyst (e.g., p-TsOH) influence regiochemistry and yield.

Q. How can elemental analysis and spectroscopic techniques validate the compound’s purity and structure?

Methodological Answer:

  • Elemental Analysis: Compare calculated vs. experimental C, H, N percentages (e.g., reports 0.2–0.5% deviation for similar compounds) to confirm stoichiometry .
  • NMR: Use 1H^1H- and 13C^{13}C-NMR to assign protons and carbons in the chromeno (δ 6.5–8.5 ppm for aromatic protons) and tetrazole (δ 8.0–9.5 ppm) rings. provides analogous assignments for pyrrolo-pyrimidines .
  • IR: Identify stretching vibrations for C-F (1,100–1,250 cm1^{-1}) and tetrazole N-H (3,300–3,500 cm1^{-1}) .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-step cyclizations be addressed computationally?

Methodological Answer:

  • DFT Calculations: Model transition states to predict favorable cyclization pathways. For example, highlights AI-driven synthesis tools to optimize reaction coordinates for fluorinated systems .
  • Solvent Effects: Simulate solvent polarity (e.g., DMSO vs. ethanol) using COSMO-RS models to stabilize intermediates, as shown in for triazolo-pyrimidines .
  • Experimental Validation: Compare computational predictions with HPLC-monitored reaction outcomes ( used TLC for real-time tracking) .

Q. What strategies resolve contradictions in reaction yields when varying solvent systems?

Methodological Answer:

  • Systematic Screening: Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents. achieved higher yields in DMF due to better solubility of intermediates .
  • Additive Optimization: Introduce phase-transfer catalysts (e.g., TBAB) or acids (e.g., p-TsOH) to enhance cyclization rates, as in .
  • Controlled Replicates: Conduct triplicate runs with statistical analysis (e.g., ANOVA) to identify outliers, as discrepancies in ’s elemental analysis (N: 22.94% calc. vs. 22.47% exp.) suggest minor impurities .

Q. How can structural modifications enhance solubility while retaining bioactivity?

Methodological Answer:

  • Fluorine Substitution: The 3-fluorophenyl group () enhances lipophilicity but may reduce aqueous solubility. Introduce sulfonate or tertiary amine groups (e.g., morpholine) to the pyridinyl moiety, as in .
  • Prodrug Approach: Esterify hydroxyl groups (e.g., ethyl carboxylate in ) to improve permeability, followed by enzymatic hydrolysis in vivo .
  • Co-crystallization: Use co-solvents (PEG 400) or cyclodextrins during formulation, as demonstrated for similar heterocycles in .

Q. What mechanistic hypotheses explain the compound’s potential biological activity?

Methodological Answer:

  • Target Docking: Model interactions with kinase ATP-binding pockets using PyMOL. The tetrazole ring may mimic phosphate groups, as seen in for pyrazolo-pyrimidine inhibitors .
  • Enzyme Assays: Test inhibition of COX-2 or EGFR kinases via fluorescence polarization. notes thiadiazolo-pyrimidines’ anti-inflammatory activity, suggesting analogous pathways .
  • SAR Studies: Compare activity of fluorophenyl vs. trifluoromethyl analogs () to assess electronic effects on target binding .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for analogous compounds?

Methodological Answer:

  • Purity Assessment: Repeat DSC analysis with recrystallized samples (e.g., used ethanol-DMF for purification) .
  • Polymorphism Screening: Perform X-ray crystallography (as in for thiazolo-pyrimidines) to identify crystalline vs. amorphous forms .
  • Environmental Controls: Standardize humidity and heating rates during measurement, as hygroscopicity (common in fluorinated compounds) may alter observed values .

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